2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

Catalog No.
S6447243
CAS No.
1782348-46-2
M.F
C9H8ClFO3
M. Wt
218.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

CAS Number

1782348-46-2

Product Name

2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

IUPAC Name

2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

InChI

InChI=1S/C9H8ClFO3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

XWKWEPNFNKZDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CC(=O)O)F

2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid, with the chemical formula C9H9ClFO3C_9H_9ClFO_3 and CAS number 91367-09-8, is an organic compound characterized by a phenylacetic acid structure. This compound features a chloro and a fluoro substituent on the aromatic ring, along with a methoxy group, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 200.62 g/mol. It appears as a light brown solid and is typically handled under controlled conditions due to its potential irritant effects on skin and eyes .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts and water.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .

This compound exhibits significant biological activity, particularly in pharmacological contexts. Research indicates that derivatives of phenylacetic acids can act as anti-inflammatory agents, analgesics, and have potential applications in cancer therapy. The presence of halogen atoms (chlorine and fluorine) in the structure may enhance its biological potency by improving binding affinity to biological targets such as enzymes or receptors .

The synthesis of 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid typically involves several steps:

  • Starting Materials: The synthesis begins with 2-chloro-4-methoxyphenol.
  • Formation of Acetic Acid Derivative: This intermediate is reacted with acetic anhydride or acetyl chloride under basic conditions to introduce the acetic acid functionality.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid has several applications in:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting inflammatory diseases and certain cancers.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to its phenolic structure.
  • Research: Employed in studies related to enzyme inhibition and drug design .

Interaction studies involving 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid often focus on its binding interactions with biological macromolecules. These studies may include:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease pathways.
  • Binding Affinity Measurements: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to assess how well the compound binds to target proteins.
  • Cellular Assays: Testing the compound's efficacy in cellular models for anti-inflammatory or anticancer activity .

Several compounds share structural similarities with 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(2-Chloro-4-methoxyphenyl)acetic acid170737-94-70.92
2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid2898-63-70.92
2-(2-Chloro-4-hydroxyphenyl)acetic acid81720-84-50.91
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid1345472-32-30.90
2-(2-Chloro-4-methoxyphenyl)acetaldehyde1256479-76-10.89

These compounds are unique due to variations in their functional groups, which can significantly alter their biological activity and chemical reactivity compared to 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid. For instance, the presence of additional methoxy groups may enhance lipophilicity, while hydroxy groups could increase solubility in aqueous environments .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

218.0146000 g/mol

Monoisotopic Mass

218.0146000 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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